![molecular formula C23H19Cl2N3O3S B2504286 N-(4-chlorobenzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide CAS No. 1170359-83-7](/img/structure/B2504286.png)
N-(4-chlorobenzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-chlorobenzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide" is a complex molecule that appears to be related to various research efforts in the development of novel organic compounds with potential biological activities. The structure of this compound suggests that it contains several functional groups, including an isoxazole ring, a thiazole moiety, and chlorinated aromatic systems, which could contribute to its activity.
Synthesis Analysis
The synthesis of related isoxazole-containing compounds has been reported in the literature. For instance, a collection of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides was prepared from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, which could be differentially derivatized to carboxamides . Additionally, novel isoxazole-thiazole compounds were synthesized through a multi-step procedure that included isoxazole ring formation and subsequent attachment of a thiazole ring and carboxamide group . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized by the presence of extensive intramolecular hydrogen bonds, which stabilize the molecule . The presence of chlorinated aromatic systems and heterocyclic rings such as thiazole and isoxazole in the compound of interest suggests that it may also exhibit similar stabilizing interactions, which could influence its biological activity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of isoxazole-containing compounds can be influenced by the presence of various substituents. For example, the thioether moieties in some isoxazole compounds were oxidized to give sulfonylmethyl derivatives . The presence of electron-withdrawing groups such as chloro substituents on the aromatic rings could also affect the reactivity of the compound, potentially making it a suitable candidate for further functionalization or as an intermediate in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "N-(4-chlorobenzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide" are not detailed in the provided papers, related compounds have been shown to possess moderate to good herbicidal activities . The physical properties such as solubility, melting point, and stability of the compound can be inferred to some extent from its structural analogs, which often exhibit solid-state stability due to intramolecular hydrogen bonding .
科学的研究の応用
Synthesis and Chemical Properties
Research on similar compounds has focused on synthesizing novel organic molecules with potential biological activity. For instance, the synthesis of 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones has shown curative activity against certain leukemia types, suggesting a method of creating prodrug modifications for cancer therapy (M. Stevens et al., 1984). This highlights the compound's potential role in synthesizing therapeutic agents.
Biological Activity
Compounds with similar structural components have been evaluated for their antimicrobial and antifungal activities. For example, some synthesized N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and their derivatives exhibited significant inhibition on bacterial and fungal growth (J. Akbari et al., 2008). This suggests potential applications in developing new antimicrobial agents.
Antiviral and Antimicrobial Applications
The creation of sulfonamide derivatives starting from 4-chlorobenzoic acid and their evaluation for anti-tobacco mosaic virus activity illustrates another avenue of research for related compounds (Zhuo Chen et al., 2010). This points to the compound's relevance in studying antiviral properties and designing antiviral agents.
Antitumor and Anticancer Potential
Investigations into similar structures have shown anticancer activity, like the synthesis of compounds with potential against various cancer cell lines, indicating the importance of such compounds in cancer research (Wen-Xi Cai et al., 2016). This opens up possibilities for the compound to be used in creating anticancer agents.
作用機序
将来の方向性
特性
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2N3O3S/c1-13-19(20(27-31-13)15-7-2-3-8-16(15)24)22(29)28(12-14-6-5-11-30-14)23-26-21-17(25)9-4-10-18(21)32-23/h2-4,7-10,14H,5-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDDSARYUSBONK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(CC3CCCO3)C4=NC5=C(S4)C=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

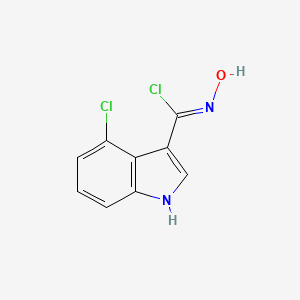
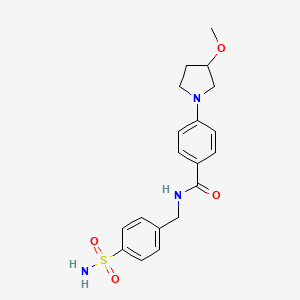
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2504206.png)
![4-methyl-5-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2504208.png)

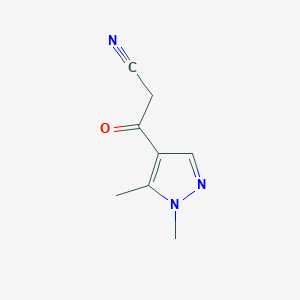
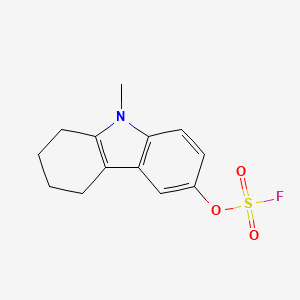

![3-methoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride](/img/structure/B2504215.png)
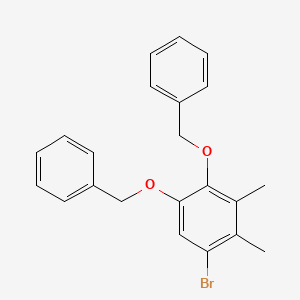
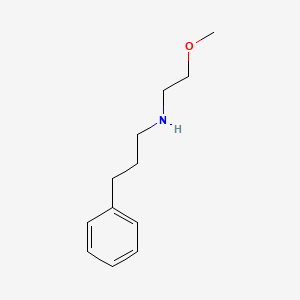

![3,4-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2504223.png)
